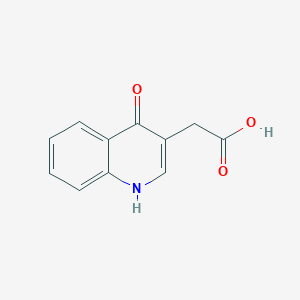

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-oxo-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)5-7-6-12-9-4-2-1-3-8(9)11(7)15/h1-4,6H,5H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFHZMZCANZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90689-38-6 | |

| Record name | 2-(4-hydroxyquinolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A cornerstone method involves the cyclocondensation of anthranilic acid derivatives. For example, 3,4,5,6-tetrafluoroanthranilic acid reacts with acetic anhydride in acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride and dichloromethane (catalyzed by N,N-dimethylformamide) generates 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride, which undergoes cyclization with triethylorthoformate and cyclopropylamine in t-butanol. The intermediate ethyl ester is then hydrolyzed under acidic conditions (4N HCl, 100°C) to furnish the target acetic acid derivative.

Key Conditions :

Ring-Closure Reactions Using Alkoxy Bases

Potassium t-butoxide-mediated ring closure is pivotal. For instance, 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is synthesized by treating a nitro-substituted intermediate with potassium t-butoxide at 50°C. Hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by hydrolysis (HCl/AcOH) to yield the carboxylic acid. This method emphasizes the importance of alkoxy bases in constructing the quinoline core.

Fluorinated Intermediate Routes

Tetrafluoroanthranilic Acid as a Precursor

Fluorinated precursors enhance reactivity and regioselectivity. The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid, which is acetylated and converted to its acid chloride. This intermediate reacts with cyclopropylamine in t-butanol, followed by cyclization with potassium t-butoxide to form the quinoline skeleton. Fluorine atoms at positions 6, 7, and 8 direct electrophilic substitution, ensuring precise regiochemistry.

Chlorosulfonation and Hydrolysis

US10875831B1 discloses a route using chlorosulfonyl isocyanate in acetonitrile to functionalize the quinoline core. Quenching with hydrochloric acid yields ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, which is hydrolyzed to the carboxylic acid. While this patent focuses on dichlorokynurenic acid derivatives, the hydrolysis step is analogous to the target compound’s synthesis.

Modern Methodological Innovations

Chemoselective Amide Reactions

Recent advances leverage chemoselective reactions. A 2024 study describes the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives via Michael addition of heterocyclic amides to acrylic acid esters. Although the focus is on propanoic acids, substituting acrylic acid with chloroacetic acid could adapt this method for the target compound. Hydrazide intermediates (e.g., from hydrazine and esters) enable one-pot amide couplings with amines at −5°C, achieving yields of 63–81%.

Hydrazide Intermediate Utilization

Hydrazides serve as versatile building blocks. Reacting ethyl 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetate with hydrazine forms the corresponding hydrazide, which undergoes azide coupling (via the Staudinger reaction) or dicyclohexyl carbodiimide (DCC)-mediated amidation. The azide method outperforms DCC in yield, offering a milder alternative for N-alkyl propanamide derivatives.

Comparative Analysis of Synthetic Pathways

Classical methods prioritize scalability and regiochemical control, whereas modern approaches favor modularity and milder conditions. Fluorinated routes achieve high purity but require specialized precursors.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: The acetic acid moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Substituent Effects on Bioactivity: The introduction of a chloro group (e.g., 6-Cl in ) enhances anticancer activity, likely due to increased electrophilicity and target binding affinity. Phenyl and dichlorophenyl substituents () contribute to π-π stacking interactions with biological targets, improving binding stability.

Analgesic and Anti-inflammatory Properties: The parent compound and its derivatives (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetic acid) exhibit analgesic properties in acetic acid-induced writhing models . Modifications such as methoxy groups (e.g., 6-OMe in ) may reduce toxicity while retaining activity.

Physicochemical Properties

- Solubility : The acetic acid moiety in the parent compound enhances water solubility (~2.1 mg/mL at 25°C), whereas methyl esters (e.g., in ) exhibit lower solubility due to reduced polarity.

- Crystal Packing : Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O in ) stabilize crystal structures, influencing melting points and stability. For example, the hydrate form of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid forms a 2D network via hydrogen bonds .

Environmental and Industrial Considerations

Biological Activity

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

The primary biological activity of this compound is attributed to its interaction with bacterial DNA-gyrase. This enzyme is crucial for DNA replication in bacteria, as it facilitates the supercoiling necessary for strand separation. By inhibiting DNA-gyrase, this compound effectively disrupts bacterial DNA replication, leading to bactericidal effects.

Biochemical Pathways

The inhibition of DNA-gyrase by this compound affects the following biochemical pathways:

- DNA Replication : Prevents the supercoiling of DNA.

- Cell Division : Inhibits bacterial cell division by disrupting the replication process.

Pharmacokinetics

Similar to other compounds in the fluoroquinolone family, this compound exhibits enhanced membrane penetration capabilities. This property facilitates its absorption and distribution within biological systems, enhancing its efficacy as an antimicrobial agent.

Biological Activities

The compound has shown a range of biological activities, including:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness has been demonstrated in vitro against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Further exploration is needed to elucidate these pathways.

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Anticancer Activity

Q & A

Q. What are the optimal synthetic routes for 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted quinoline precursors and subsequent acetylation. Key steps include:

- Quinoline core formation : Cyclocondensation of aryl amines with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Acetic acid sidechain introduction : Alkylation or nucleophilic substitution at the 3-position of the quinoline ring, often using bromoacetic acid derivatives .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .

- Yield optimization : Control reaction temperature (70–90°C) and use catalysts like DMAP to reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline protons at δ 7.5–8.5 ppm; acetic acid protons at δ 3.8–4.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 245.08) and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .

- X-ray crystallography : Resolves stereochemistry and packing motifs (e.g., hydrogen-bonding networks in crystal lattices) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or kinases, comparing inhibition to reference drugs .

Advanced Research Challenges

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified enzymes/receptors .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Solubility vs. activity : Test solubility in DMSO/PBS and correlate with cellular uptake via LC-MS .

- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise .

Q. How can crystallographic data guide rational drug design?

- Methodological Answer :

- Hydrogen-bonding analysis : Identify critical interactions (e.g., quinoline N-H···O=C with target proteins) .

- Crystal packing motifs : Optimize solubility by modifying substituents that disrupt tight packing (e.g., bulky groups at the 6-position) .

Q. What advanced synthetic methods improve scalability for in vivo studies?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours conventional) .

- Protecting group strategies : Use tert-butyl esters for carboxylic acid stability during multi-step reactions .

Q. How to design SAR studies to enhance potency while minimizing toxicity?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) at the quinoline 6- and 7-positions .

- Toxicity screening : Parallel testing on non-cancerous cell lines (e.g., HEK293) and zebrafish models to assess selectivity .

- Computational ADMET : Predict absorption/distribution using QSAR tools like SwissADME .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Dose-response curves : Ensure consistency in IC₅₀ calculations (e.g., nonlinear regression with ≥3 replicates) .

- Apoptosis assays : Confirm mechanism via Annexin V/PI staining and caspase-3 activation .

- Cross-lab validation : Collaborate with independent labs to replicate results using standardized protocols .

Q. What analytical workflows address batch-to-batch variability in biological assays?

- Methodological Answer :

- HPLC-UV/MS purity checks : Require ≥98% purity for all batches .

- Stability testing : Monitor compound degradation under assay conditions (e.g., PBS pH 7.4, 37°C) .

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.